2-Chloro-5-(piperazin-1-ylmethyl)thiazole
Overview
Description
2-Chloro-5-(piperazin-1-ylmethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloro group and a piperazin-1-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperazin-1-ylmethyl)thiazole typically involves the reaction of 2-chloro-5-chloromethylthiazole with piperazine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in a solvent like ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous synthesis methods have been developed to improve yield and efficiency. For instance, a continuous synthesis method involves the chlorination of 2-chloro-3-isothiocyanato-1-propylene followed by reaction with piperazine .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(piperazin-1-ylmethyl)thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
2-Chloro-5-(piperazin-1-ylmethyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(piperazin-1-ylmethyl)thiazole depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit Src/Abl kinases, which are involved in cancer cell proliferation . The molecular targets and pathways involved include binding to the ATP-binding site of kinases, thereby preventing their activity and subsequent signaling pathways that lead to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylthiazole: A precursor in the synthesis of 2-Chloro-5-(piperazin-1-ylmethyl)thiazole.
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
2-(Aminopyridyl)thiazole: Potent Src/Abl kinase inhibitors with antiproliferative activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the piperazin-1-ylmethyl group enhances its solubility and ability to interact with biological targets, making it a valuable intermediate in drug discovery and development .
Properties
IUPAC Name |
2-chloro-5-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3S/c9-8-11-5-7(13-8)6-12-3-1-10-2-4-12/h5,10H,1-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEZTGGFMJRPIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264575 | |
Record name | 1-[(2-Chloro-5-thiazolyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135439-05-2 | |
Record name | 1-[(2-Chloro-5-thiazolyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135439-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chloro-5-thiazolyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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